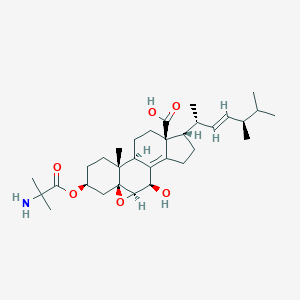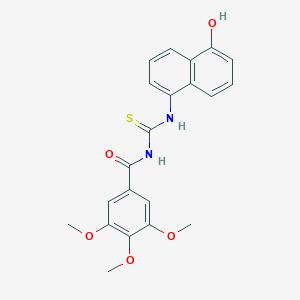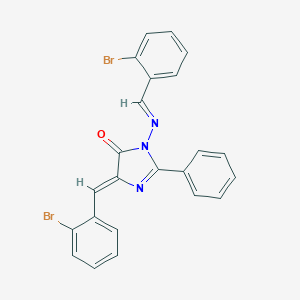
S-Allyl-3-hydroxy-17-thioniamorphinan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Allyl-3-hydroxy-17-thioniamorphinan is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a derivative of morphinan, a class of compounds that have been widely used as painkillers and cough suppressants. However, this compound has shown promise in treating a range of other conditions, including addiction, depression, and Parkinson's disease.
作用機序
The mechanism of action of S-Allyl-3-hydroxy-17-thioniamorphinan is complex and not fully understood. However, studies have shown that this compound interacts with multiple targets in the brain, including opioid receptors, dopamine transporters, and monoamine oxidase enzymes. By modulating the activity of these targets, this compound can produce a range of effects, including pain relief, addiction treatment, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include:
- Pain relief: this compound has been shown to be a potent painkiller in animal models of pain. It does this by interacting with opioid receptors in the brain and spinal cord.
- Addiction treatment: this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It does this by modulating the activity of dopamine neurons in the brain.
- Antidepressant effects: this compound has been shown to have antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain.
- Neuroprotective effects: this compound has been shown to protect dopamine neurons in the brain from damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of S-Allyl-3-hydroxy-17-thioniamorphinan is its broad range of potential therapeutic applications. This makes it a promising compound for drug development. However, there are also some limitations to working with this compound. One of the main limitations is its complex mechanism of action, which makes it difficult to study. Additionally, the synthesis of this compound is a complex and time-consuming process, which can make it difficult to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on S-Allyl-3-hydroxy-17-thioniamorphinan. These include:
- Further studies on the mechanism of action of this compound to better understand how it produces its therapeutic effects.
- Development of more efficient synthesis methods to produce larger quantities of this compound for use in experiments.
- Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of addiction, depression, and Parkinson's disease.
- Development of novel drug delivery systems to improve the bioavailability of this compound and increase its therapeutic potential.
合成法
The synthesis of S-Allyl-3-hydroxy-17-thioniamorphinan involves a series of chemical reactions. The starting material is thebaine, which is extracted from opium poppy. Thebaine is first oxidized to form 6,14-endoethenotetrahydrooripavine, which is then reacted with allyl bromide to form S-Allyl-6,14-endoethenotetrahydrooripavine. This compound is then treated with hydrogen sulfide to form this compound.
科学的研究の応用
S-Allyl-3-hydroxy-17-thioniamorphinan has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals addicted to cocaine, morphine, and methamphetamine. It does this by modulating the activity of dopamine neurons in the brain, which are responsible for the rewarding effects of drugs of abuse.
Another potential application of this compound is in the treatment of depression. Studies have shown that this compound has antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are known to be involved in the regulation of mood.
This compound has also shown promise in the treatment of Parkinson's disease. Studies have shown that this compound can protect dopamine neurons in the brain from damage caused by oxidative stress, which is a key feature of Parkinson's disease.
特性
CAS番号 |
132958-69-1 |
|---|---|
分子式 |
C11H13F3O4S |
分子量 |
301.5 g/mol |
IUPAC名 |
(9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H24OS/c1-2-10-21-11-9-19-8-4-3-5-16(19)18(21)12-14-6-7-15(20)13-17(14)19/h2,6-7,13,16,18H,1,3-5,8-12H2/p+1/t16-,18+,19?,21?/m0/s1 |
InChIキー |
GIOLDLCQWZJHCJ-NWMXVAIHSA-O |
異性体SMILES |
C=CC[S+]1CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
SMILES |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
正規SMILES |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
同義語 |
S-allyl-3-hydroxy-17-thioniamorphinan S-allyl-3-hydroxy-17-thioniamorphinan, (4aalpha,10alpha,10aalpha,11R*)-(+-) isomer SAHTM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
